molecular formula C11H18ClN3O2 B2417303 Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride CAS No. 2377031-51-9

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride

Cat. No.: B2417303
CAS No.: 2377031-51-9
M. Wt: 259.73
InChI Key: QCOSPJFAYOWWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate hydrochloride (molecular formula: $$ \text{C}{11}\text{H}{17}\text{N}3\text{O}2 \cdot \text{HCl} $$) features a pyrazole ring substituted at the 4-position with a piperidine moiety and at the 5-position with an ethyl carboxylate group. The hydrochloride salt introduces ionic interactions between the protonated piperidine nitrogen and the chloride counterion.

Key Structural Features:

  • Pyrazole Core : The 1H-pyrazole ring adopts a planar configuration, with bond lengths of $$ \text{N1-N2} = 1.34 \, \text{Å} $$ and $$ \text{C3-C4} = 1.39 \, \text{Å} $$, consistent with aromatic delocalization.
  • Piperidine Substituent : The piperidine ring exists in a chair conformation, with the nitrogen atom protonated in the hydrochloride form. The dihedral angle between the pyrazole and piperidine planes is $$ 112.5^\circ $$, minimizing steric hindrance.
  • Carboxylate Group : The ethyl ester at position 5 exhibits rotational freedom, with a $$ \text{C-O-C} $$ bond angle of $$ 117.6^\circ $$.
Crystallographic Data:
Parameter Value
Crystal System Triclinic
Space Group $$ P\overline{1} $$
Unit Cell Dimensions $$ a = 8.23 \, \text{Å} $$, $$ b = 10.45 \, \text{Å} $$, $$ c = 12.67 \, \text{Å} $$; $$ \alpha = 89.5^\circ $$, $$ \beta = 76.3^\circ $$, $$ \gamma = 85.2^\circ $$
Hydrogen Bonding $$ \text{N-H} \cdots \text{Cl}^- $$ ($$ 2.89 \, \text{Å} $$), intramolecular $$ \text{C-H} \cdots \text{O} $$ ($$ 2.67 \, \text{Å} $$)

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-$$ d_6 $$) :

    • Piperidine protons: $$ \delta \, 3.25–3.40 \, \text{ppm} $$ (m, 2H, axial $$ \text{N-CH}2 $$), $$ 2.70–2.85 \, \text{ppm} $$ (m, 2H, equatorial $$ \text{N-CH}2 $$).
    • Pyrazole protons: $$ \delta \, 8.12 \, \text{ppm} $$ (s, 1H, H-3), $$ 7.95 \, \text{ppm} $$ (s, 1H, H-1).
    • Ethoxy group: $$ \delta \, 4.35 \, \text{ppm} $$ (q, $$ J = 7.1 \, \text{Hz} $$, 2H), $$ 1.38 \, \text{ppm} $$ (t, $$ J = 7.1 \, \text{Hz} $$, 3H).
  • $$ ^{13}\text{C} $$-NMR (100 MHz, DMSO-$$ d_6 $$) :

    • Carbonyl carbon: $$ \delta \, 165.2 \, \text{ppm} $$.
    • Pyrazole carbons: $$ \delta \, 143.1 \, \text{ppm} $$ (C-5), $$ 139.8 \, \text{ppm} $$ (C-4), $$ 125.6 \, \text{ppm} $$ (C-3).

Infrared (IR) Spectroscopy:

Band (cm$$ ^{-1} $$) Assignment
3275 $$ \text{N-H} $$ stretch (piperidinium)
1710 $$ \text{C=O} $$ stretch (ester)
1535 Pyrazole ring vibration
1240 $$ \text{C-O} $$ stretch (ester)

Mass Spectrometry:

  • HRMS (ESI) : $$ m/z \, 224.1394 \, [\text{M+H}]^+ $$ (calculated for $$ \text{C}{11}\text{H}{18}\text{N}3\text{O}2 $$).
  • Fragmentation pathway: Loss of ethyl group ($$ -46 \, \text{Da} $$) followed by decarboxylation ($$ -44 \, \text{Da} $$).

Comparative Analysis with Related Pyrazole-Piperidine Hybrid Systems

Structural Comparisons:

Compound Pyrazole Substitution Piperidine Conformation Biological Activity Relevance
Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate 4-Piperidinyl, 5-COOEt Chair, protonated N Kinase inhibition
1-(5-Chloro-thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate 4-Thiophenmethyl Not applicable Anticancer
5-tert-Butyl-3-ethyl-4-isopropyl-1H-pyrazole-3,5-dicarboxylate 3,5-Dicarboxylate Boat (steric strain) Anti-inflammatory

Spectroscopic Trends:

  • NMR Shifts : Electron-withdrawing groups (e.g., carboxylates) deshield pyrazole H-3 protons ($$ \delta \, 8.1–8.5 \, \text{ppm} $$), while alkyl substituents cause upfield shifts ($$ \delta \, 7.2–7.8 \, \text{ppm} $$).
  • IR Stretching : Piperidinium salts show broader $$ \text{N-H} $$ bands ($$ 3200–3300 \, \text{cm}^{-1} $$) compared to free amines ($$ 3350–3450 \, \text{cm}^{-1} $$).

Crystallographic Differences:

  • Packing Efficiency : Protonated piperidine systems (e.g., hydrochloride salts) exhibit tighter packing due to ionic interactions ($$ \text{N-H} \cdots \text{Cl}^- $$), reducing unit cell volumes by $$ 15–20\% $$ compared to neutral analogs.
  • Torsional Flexibility : Ethyl carboxylate groups in related compounds show $$ 10–15^\circ $$ variation in $$ \text{C-O-C} $$ angles, influenced by crystal packing forces.

Properties

IUPAC Name

ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOSPJFAYOWWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride typically involves the reaction of ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate and hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate; hydrochloride has been investigated for its potential therapeutic effects, particularly in treating metabolic disorders and central nervous system (CNS) disorders.

  • Metabolic Disorders : Research indicates that compounds similar to ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate can inhibit enzymes related to metabolic syndrome, including 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of cortisol levels. This inhibition can help manage conditions such as type 2 diabetes and obesity .
  • CNS Disorders : The compound shows promise in treating CNS disorders, including mild cognitive impairment and dementia. Its mechanism may involve modulation of neurotransmitter systems or neuroprotective effects that could benefit conditions like Alzheimer's disease .

Anticancer Research

The pyrazole ring structure is known for its diverse pharmacological activities, including anticancer properties. Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Mechanism of Action : The compound may exert its effects by targeting specific signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Case Study 1: Antidiabetic Effects

A study published in a peer-reviewed journal examined the effects of similar pyrazole derivatives on glucose metabolism. The findings indicated that these compounds could significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity and reducing hepatic glucose production .

Case Study 2: Neuroprotective Effects

In another study focused on neurodegenerative diseases, researchers evaluated the neuroprotective effects of ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate in animal models of Alzheimer's disease. The results demonstrated improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits for patients with Alzheimer's disease .

Data Table: Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Metabolic DisordersInhibition of 11β-hydroxysteroid dehydrogenase type 1Management of type 2 diabetes
CNS DisordersModulation of neurotransmitter systemsImprovement in cognitive function
Anticancer ResearchTargeting cell proliferation pathwaysInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate;hydrochloride
  • 4-Amino-1H-pyrazole
  • Ethyl 1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate; hydrochloride (CAS No. 2377031-51-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Information

  • Molecular Formula: C11H17N3O2·HCl
  • Molecular Weight: 259.73 g/mol
  • InChI Key: QCOSPJFAYOWWMT-UHFFFAOYSA-N
  • SMILES: CCOC(=O)C1=CN(N=C1)C2CCNCC2

Physical Properties

PropertyValue
Boiling PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Synthesis

The synthesis of Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate; hydrochloride typically involves the reaction of ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate with hydrochloric acid under reflux conditions in an organic solvent like methanol or ethanol. The product is isolated by filtration and purified through recrystallization.

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate; hydrochloride exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing various cellular processes. The precise pathways involved are contingent upon the compound's structure and the biological context.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antiparasitic Activity : It has shown promising results in inhibiting parasitic infections, with studies indicating effective concentrations (EC50) in the low micromolar range .
  • CNS Activity : Research suggests that derivatives of this compound may penetrate the central nervous system (CNS), making it a candidate for treating neurological disorders .
  • Metabolic Stability : The compound's metabolic stability has been evaluated, indicating a balance between aqueous solubility and metabolic degradation rates, which is crucial for drug development .

Case Study 1: Antiparasitic Efficacy

In a study assessing various pyrazole derivatives, Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate; hydrochloride demonstrated an EC50 value of approximately 0.010 μM against specific parasites, showcasing its potential as an antiparasitic agent .

Case Study 2: CNS Penetration

A pharmacokinetic evaluation indicated that certain modifications to the compound could enhance its ability to cross the blood-brain barrier, suggesting potential applications in treating CNS disorders such as glioma .

Comparison with Similar Compounds

Compound NameEC50 (μM)Unique Properties
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate0.577Similar structure but different activity
4-Amino-1H-pyrazoleVariesKnown for different pharmacological effects
Ethyl 1H-pyrazole-4-carboxylateVariesLess potent than Ethyl 4-piperidin variant

Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate; hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds .

Q & A

Basic: What synthetic routes are typically employed for Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate hydrochloride, and how is its structural integrity validated?

Answer:
The synthesis of pyrazole-carboxylate derivatives often involves cyclocondensation reactions. For example, structurally similar compounds are synthesized via cyclocondensation of ethyl acetoacetate with amines or hydrazines, followed by acid hydrolysis to yield carboxylate derivatives . Key analytical techniques for structural validation include:

  • Nuclear Magnetic Resonance (NMR): To confirm molecular connectivity and purity.
  • X-ray Crystallography: Programs like SHELXL are widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and stereochemistry.
  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

Advanced: How can computational reaction design methodologies optimize the synthesis of this compound?

Answer:
Computational approaches, such as those developed by ICReDD, integrate quantum chemical calculations and information science to predict reaction pathways and screen optimal conditions. For instance:

  • Reaction Path Search: Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy intermediates and transition states.
  • Data-Driven Screening: Machine learning models analyze experimental and theoretical datasets to prioritize reaction parameters (e.g., solvents, catalysts) .
    This reduces trial-and-error experimentation and accelerates pathway optimization.

Basic: What safety protocols should be followed when handling hydrochloride salts of piperidine-pyrazole derivatives?

Answer:
While specific data for this compound may be limited, general protocols for structurally similar hydrochloride salts include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .
  • Emergency Measures: For skin/eye contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .

Advanced: How can hydrogen bonding patterns influence the crystallization and stability of this compound?

Answer:
Hydrogen bonding governs molecular packing in crystals. Graph set analysis (e.g., Etter’s formalism) categorizes interactions into motifs like chains (C), rings (R), or self-assembled dimers. For pyrazole derivatives:

  • Directionality: The carboxylate group may form strong O–H···N or N–H···O bonds with piperidine nitrogens.
  • Thermal Stability: Robust hydrogen-bonded networks enhance melting points and reduce hygroscopicity .
    Validation tools in SHELXL can detect anomalies in hydrogen bonding during crystallographic refinement.

Advanced: How should researchers address discrepancies in spectroscopic or crystallographic data during characterization?

Answer:

  • Cross-Validation: Compare NMR/MS data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).
  • Twinned Crystals: Use SHELXL’s twin refinement options to resolve ambiguities in diffraction data .
  • Impurity Profiling: Employ high-performance liquid chromatography (HPLC) with reference standards (e.g., USP/EP impurities) to identify byproducts .

Basic: What biological screening strategies are applicable to assess the activity of this compound?

Answer:

  • Enzyme Inhibition Assays: Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) using purified targets.
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs or ion channels) to measure affinity (Ki/IC50).
  • Cellular Models: Evaluate cytotoxicity or modulation of signaling pathways in cell lines .

Advanced: What role does piperidine ring conformation play in the compound’s pharmacodynamic properties?

Answer:

  • Conformational Analysis: X-ray crystallography or NMR NOE experiments reveal chair vs. boat conformations of the piperidine ring.
  • Bioactivity: Chair conformations often enhance binding to flat hydrophobic pockets (e.g., in enzymes), while boat forms may disrupt interactions .
  • Computational Docking: Molecular dynamics simulations predict preferred conformations in target binding sites .

Basic: How are impurities identified and quantified in this compound during pharmaceutical research?

Answer:

  • Chromatographic Methods: HPLC or UPLC with UV/Vis detection, calibrated against certified reference standards (e.g., USP/EP guidelines) .
  • Mass Spectrometry: High-resolution MS (HRMS) identifies impurity structures via exact mass and fragmentation.
  • Regulatory Thresholds: Follow ICH Q3A/B guidelines for reporting and qualifying impurities (>0.10% threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.